

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by EPZ005687

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ005687 is a potent and highly selective inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This modification leads to transcriptional repression of target genes involved in cell cycle control and differentiation. In certain cancers, particularly non-Hodgkin's lymphoma with specific mutations in EZH2 (e.g., Y641F, A677G), the enzymatic activity of EZH2 is critical for maintaining a proliferative state.[3][4] EPZ005687 acts as a SAM-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of methyl groups.[5] Inhibition of EZH2 by EPZ005687 has been shown to induce cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in cancer cells harboring these mutations. [3][6]

These application notes provide a detailed protocol for analyzing the effects of **EPZ005687** on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action and Signaling Pathway

EPZ005687 selectively inhibits the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels. This reduction in a key repressive histone mark results in the de-repression of PRC2 target genes, including tumor suppressor genes that regulate the cell

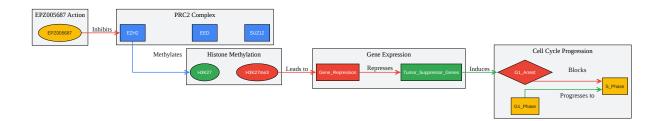


Methodological & Application

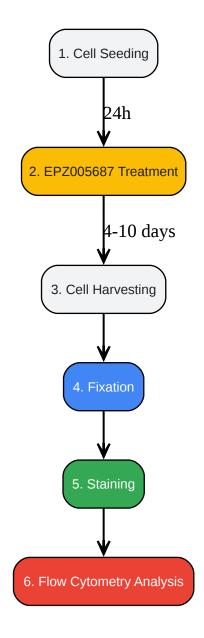
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cycle. The upregulation of these genes, such as cyclin-dependent kinase inhibitors, leads to a halt in cell cycle progression, predominantly at the G1/S checkpoint. This G1 arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. Prolonged exposure or higher concentrations of **EPZ005687** can lead to an increase in the sub-G1 population, which is indicative of apoptotic cell death.[3][6]









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